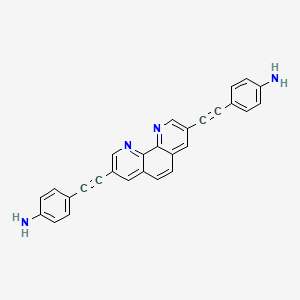

4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline is a complex organic compound that serves as a ligand in coordination chemistry and an intermediate in organic synthesis . It is often used in the synthesis of nitrogen-containing organic compounds and as a part of catalysts in various chemical reactions .

Métodos De Preparación

The synthesis of 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline involves organic synthetic chemistry methods. One common approach is the organometallic polycondensation using a zerovalent nickel complex . This method typically involves the reaction of 3,8-dibromo-1,10-phenanthroline with a nickel complex, resulting in the formation of the desired compound . The reaction conditions often include specific solvents and temperatures to ensure optimal yield and purity .

Análisis De Reacciones Químicas

4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals

Biology: The compound is explored for its potential biological activities, including its role as a part of enzyme inhibitors and other biologically active molecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs and treatments.

Mecanismo De Acción

The mechanism by which 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline exerts its effects involves its ability to act as a ligand, forming complexes with metal ions . These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .

Comparación Con Compuestos Similares

4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

4,4’-((1,10-Phenanthroline-2,9-diyl)dianiline): This compound has a similar phenanthroline core but differs in the position of the ethyne groups.

Benzoic acid, 4,4’-((1,10-phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis-: This compound has a benzoic acid functional group instead of an aniline group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline.

Actividad Biológica

4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))dianiline (CAS No. 2803477-15-6) is a compound that incorporates the 1,10-phenanthroline moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its interactions with DNA, cytotoxicity against cancer cells, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H18N4. It features a phenanthroline core linked by ethyne groups to an aniline structure. The compound's unique architecture is hypothesized to contribute to its biological efficacy.

1. DNA Interaction Studies

Research indicates that compounds containing the 1,10-phenanthroline structure exhibit significant interactions with DNA. Studies have demonstrated that these compounds can selectively bind to G-quadruplex structures in telomeric DNA as well as duplex DNA. Such interactions are crucial for their mechanism of action in anticancer therapies.

Table 1: Summary of DNA Binding Studies

| Compound | Binding Affinity | Type of Interaction | Reference |

|---|---|---|---|

| This compound | High | G-quadruplex and duplex DNA | |

| PhenDC3 | Moderate | G-quadruplex | |

| PhenQE8 | High | G-quadruplex |

2. Cytotoxicity Against Cancer Cells

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results show that it exhibits moderate to high cytotoxicity against tumor cells such as PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), and HT29 (colon). Notably, it demonstrates a selective effect where normal cells like HFF-1 and RWPE-1 are less affected.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| PC-3 | 18 | Moderate |

| DU145 | 30 | Low |

| HeLa | 40 | Moderate |

| MCF-7 | 50 | Low |

| HT29 | 45 | Low |

| HFF-1 | >100 | High |

| RWPE-1 | >100 | High |

These findings indicate that while the compound is effective against cancer cells, it maintains a degree of selectivity for normal cells.

The mechanism by which this compound induces cell death appears to involve apoptosis. Cell cycle analysis and Annexin V/PI assays suggest that the compound triggers apoptotic pathways in cancer cells. This is consistent with other phenanthroline derivatives known for similar activities.

Case Studies

Recent studies have explored the in vivo efficacy of metal complexes derived from phenanthroline derivatives against bacterial infections and cancer models. For instance:

Case Study: Antimicrobial Activity

A study investigating metal complexes containing phenanthroline showed promising results against Pseudomonas aeruginosa, demonstrating both antibacterial and anti-biofilm properties in a Galleria mellonella model. The combination of these complexes with conventional antibiotics enhanced their efficacy significantly .

Case Study: Antitumor Activity

In another investigation focusing on tumor-bearing mice models treated with phenanthroline derivatives, the compounds exhibited significant antitumor effects while being well tolerated compared to traditional chemotherapeutics like cisplatin .

Propiedades

IUPAC Name |

4-[2-[8-[2-(4-aminophenyl)ethynyl]-1,10-phenanthrolin-3-yl]ethynyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18N4/c29-25-11-5-19(6-12-25)1-3-21-15-23-9-10-24-16-22(18-32-28(24)27(23)31-17-21)4-2-20-7-13-26(30)14-8-20/h5-18H,29-30H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQPRJMLTNCIIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=C(C=C5)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.